molecular formula C10H7N3O3 B3272721 Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione CAS No. 57242-71-4

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione

Cat. No.: B3272721
CAS No.: 57242-71-4
M. Wt: 217.18 g/mol
InChI Key: VCZILNWKBJBQGN-UHFFFAOYSA-N
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Description

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione (CAS 57242-71-4) is a spiro-heterocyclic compound that serves as a key scaffold in medicinal chemistry research. This compound is part of a class of 1'-substituted spiro[imidazolidine-4,3'-indoline]-2,2',5-triones investigated for their potential as aldose reductase inhibitors . Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for complications associated with diabetes, such as neuropathy, retinopathy, and cataracts . The core structure is synthesized by the reaction of 1-substituted indoline-2,3-diones with potassium cyanide and ammonium carbonate . Substitutions on the parent structure, particularly at the 1'-position with groups such as phenyl, benzyl, or cinnamyl, are central to exploring structure-activity relationships and enhancing biological activity . Beyond its pharmacological potential, this spiro-fused framework is of significant interest in organic synthesis for constructing complex heterocyclic systems. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound, which has a molecular formula of C10H7N3O3 and a molecular weight of 217.18 g/mol, with a specified purity of ≥95% . Appropriate safety precautions should be followed, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1H-indole-3,5'-imidazolidine]-2,2',4'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-7-10(8(15)12-9(16)13-10)5-3-1-2-4-6(5)11-7/h1-4H,(H,11,14)(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZILNWKBJBQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro Imidazolidine 4,3 Indoline 2,2 ,5 Trione and Its Derivatives

Multicomponent Reaction (MCR) Approaches for Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the synthesis of complex molecular architectures like this compound. These reactions often proceed with high efficiency and stereoselectivity, providing rapid access to libraries of spiro-oxindoles.

Condensation Reactions Involving Isatin (B1672199) Derivatives

Isatin and its derivatives are versatile building blocks in the synthesis of spiro-oxindoles due to the reactive ketone at the C3 position. Condensation of isatin with various primary aromatic amines leads to the formation of corresponding imines (Schiff bases). rdd.edu.iq These intermediates are then subjected to cyclization with α-amino acids, such as glycine (B1666218), to furnish the spiro-imidazolidinone ring. rdd.edu.iq This two-step, one-pot synthesis is a common strategy for accessing this compound derivatives.

The reaction conditions for these condensations can be varied. For instance, microwave-assisted MCRs of isatins, α-amino acids, and other components under environmentally friendly conditions have been shown to produce spiro-oxindoles in good to excellent yields within short reaction times. nih.gov Ionic liquid-coated magnetic carbon nanotubes have also been employed as a recyclable catalyst for the microwave-assisted synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] derivatives, showcasing the adaptability of MCRs with isatin. ssrn.com

Role of Amino Acids and Hydantoin (B18101) Precursors in Spiro Ring Formation

Amino acids play a crucial role in the formation of the imidazolidine (B613845) ring in the spiro compound. In the MCRs involving isatins, the amino acid acts as one of the key components that undergoes condensation and subsequent cyclization to form the five-membered heterocyclic ring fused at the C3 position of the oxindole (B195798) core. rdd.edu.iqnih.gov For example, the reaction of isatin-derived imines with glycine results in the formation of spiro-imidazolidone derivatives. rdd.edu.iq The use of different amino acids allows for the introduction of various substituents on the imidazolidine ring, contributing to the structural diversity of the synthesized compounds. nih.govmdpi.com

Hydantoin and thiohydantoin moieties are also valuable precursors in the synthesis of spiro-oxindole derivatives. researchgate.netnih.gov These moieties can be incorporated into the final spiro structure, leading to novel analogues with potential biological activities. The synthesis of spiro-oxindole derivatives containing hydantoin or thiohydantoin can be achieved through various synthetic routes, often involving the reaction of isatin-derived intermediates with appropriate hydantoin precursors. researchgate.netnih.gov

Cascade Reactions and Cycloaddition Strategies in this compound Synthesis

Cascade reactions and cycloaddition strategies represent another important class of methodologies for the construction of the this compound scaffold. These reactions often involve the formation of multiple bonds in a single, orchestrated sequence, leading to complex molecular structures with high efficiency and stereocontrol.

Formal [2+2+1] Cycloadditions

A notable example of a cascade reaction leading to a related spiro[imidazolidine-4,3'-indoline] system is the copper(I)-catalyzed formal [2+2+1] cycloaddition. This reaction involves the cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines. rsc.orgnih.gov The process is initiated by the formation of a copper-carbene intermediate, which then participates in the cycloaddition. rsc.orgnih.gov This methodology allows for the facile and efficient synthesis of spiro[imidazolidine-4,3'-indolin]-2'-imines under very mild conditions and demonstrates tolerance to a variety of functional groups. rsc.orgnih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including the imidazolidine ring of the target spiro compound. wikipedia.org This reaction typically involves an in-situ generated azomethine ylide, which acts as the 1,3-dipole, and a dipolarophile. nih.gov

In the context of this compound synthesis, azomethine ylides can be generated from the condensation of isatins with α-amino acids like sarcosine (B1681465) or L-proline. nih.govresearchgate.net The subsequent cycloaddition of this ylide to a suitable dipolarophile, such as a 5-methylidene-hydantoin, leads to the formation of the desired dispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline] system in a regio- and diastereoselective manner. nih.gov This approach has been utilized to synthesize a variety of spiro-oxindole derivatives. beilstein-journals.orgresearchgate.net

The general scheme for the 1,3-dipolar cycloaddition is as follows:

Reactant 1Reactant 2DipolarophileProduct
Isatin DerivativeN-substituted glycine5-methylidene hydantoinDispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline]-2,2'',5-trione

A variety of substituents on the isatin ring and the N-substituted glycine have been shown to be well-tolerated in this reaction, leading to a diverse library of spiro compounds. The reaction is typically carried out by refluxing the components in a suitable solvent like methanol (B129727) or ethanol. nih.gov

Copper(I)-Catalyzed Reaction Pathways

Copper(I) catalysis has proven to be highly effective in the synthesis of spiro[imidazolidine-4,3'-indoline] derivatives. As mentioned in the context of formal [2+2+1] cycloadditions, copper(I) catalysts can facilitate cascade reactions involving diazoindolin-2-imines and triazines to form spiro[imidazolidine-4,3'-indolin]-2'-imines. rsc.orgnih.govresearchgate.net

Furthermore, copper(I)-catalyzed cascade reactions have been developed for the synthesis of other spiro[azetidine-3,3'-indoline] systems, highlighting the versatility of copper catalysis in constructing spiro-fused rings. nih.gov These reactions often proceed with high enantioselectivity when chiral ligands are employed. The utility of copper catalysis extends to other types of cycloadditions as well, such as the synthesis of spiro[indoline-3,2'-oxazolidin]-2-imines from the reaction of 3-diazoindolin-2-imines with 2-(phenylamino)ethanols. rsc.org

The following table summarizes some of the key research findings in the synthesis of this compound and its derivatives:

Synthetic MethodKey ReactantsCatalyst/ConditionsProduct TypeReference
Multicomponent ReactionIsatin, Aromatic Amine, Glycine-Spiro-imidazolidone derivatives rdd.edu.iq
Microwave-Assisted MCRIsatins, α-amino acidsMicrowave irradiationOxygen-bridged spirooxindoles nih.gov
Formal [2+2+1] Cycloaddition3-diazoindolin-2-imines, 1,3,5-triazinesCopper(I)Spiro[imidazolidine-4,3'-indolin]-2'-imines rsc.orgnih.gov
1,3-Dipolar CycloadditionIsatins, N-substituted glycines, 5-methylidene hydantoinsReflux in methanol/ethanolDispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline]-2,2'',5-triones nih.gov

Targeted Synthesis of Substituted this compound Analogs

The functionalization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Synthetic chemists have developed various methods to introduce a wide array of substituents onto both the indoline (B122111) and imidazolidine rings.

Strategies for Incorporating Diverse Functional Groups (e.g., Halogens, Trifluoromethyl, Alkyl, Aryl)

The introduction of diverse functional groups onto the this compound core is typically achieved by utilizing appropriately substituted precursors, primarily substituted isatins or other reactants. This approach allows for the systematic incorporation of a wide range of functionalities.

One common strategy involves the reaction of a substituted isatin (indoline-2,3-dione) with reagents that provide the imidazolidine portion of the spirocycle. A patented method describes the preparation of 1-substituted spiro[imidazolidine-4,3'-indoline]-2,2',5-triones where the substituents can include C1-C4 alkyl, phenyl, naphthyl, methyl, or cinnamyl groups. google.com This method further allows for the aromatic rings of these substituents to carry one or two halogen atoms. google.com For instance, a benzyl (B1604629) substituent can be further decorated with one to three groups chosen from halogen, trifluoromethyl, C1-C4 alkyl, C1-C4 alkoxy, cyano, and hydroxyl groups. google.com The indoline ring itself (referred to as benzene (B151609) ring A in the patent) can also be substituted with groups such as halogen, C1-C4 alkyl, C1-C4 alkoxy, nitro, or hydroxyl. google.com

Research on related spirooxindole structures provides further insight into synthetic strategies. For example, in the synthesis of novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives, precursors with bromo, nitro, chloro, and trifluoromethyl groups have been successfully employed. mdpi.com A one-pot, multicomponent method was used to synthesize these derivatives, demonstrating the feasibility of incorporating electron-withdrawing and electron-donating groups. mdpi.com The yields for these reactions were reported to be good to excellent, ranging from 71% to 86%. mdpi.com

Similarly, the synthesis of 4'-(substituted phenyl)spiro[indoline-3,3'- google.comCurrent time information in Le Flore County, US.rsc.orgtriazolidine]-2,5'-diones, a structurally related class of compounds, has been achieved with substituents like 4-chlorophenyl and 4-methoxyphenyl (B3050149) on the triazolidine (B1262331) ring. researchgate.net This highlights the versatility of using substituted reagents to generate a library of analogs.

The table below summarizes examples of functional groups that have been incorporated into the this compound scaffold and related spiro-indoline structures, based on the starting materials used.

Scaffold PositionFunctional GroupPrecursor ExampleReference
Imidazolidine N-1Alkyl (C1-C4), Phenyl, BenzylSubstituted isatin precursors google.com
Benzyl substituentHalogen, Trifluoromethyl, AlkylSubstituted benzyl precursors google.com
Indoline RingHalogen, Alkyl, Alkoxy, NitroSubstituted isatins google.commdpi.com
Phenyl substituentChloro, MethoxySubstituted anilines/hydrazines researchgate.net

Stereoselective and Enantioselective Synthesis of this compound Isomers

The spiro carbon atom at the C4 position of the imidazolidine ring (C3' of the indoline ring) is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The development of synthetic methods that can control the stereochemical outcome of the reaction is of significant interest.

While specific enantioselective methods for this compound are not extensively detailed in the provided search results, the existence of commercially available single enantiomers, such as (R)-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, confirms that methods for their separation or asymmetric synthesis exist. The general field of enantioselective synthesis of spirocycles has seen remarkable progress, particularly with the rise of organocatalysis, which has exponentially increased the number of available methodologies in recent years. rsc.org

Research on analogous spiro-heterocyclic systems provides valuable insights into potential stereoselective strategies. For instance, an efficient, green, one-pot, three-component protocol has been reported for the highly diastereoselective synthesis of spiro thiazolidines. nih.gov This reaction, involving 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids, produces the endo-isomers in high yields. nih.gov The stereochemistry of the products was confirmed using advanced NMR techniques. nih.gov

Furthermore, diastereoselective syntheses of spiro[cyclopropane-1,3′-indolin]-2′-imines and spiro[cyclopropane-1,3′-indolin]-2′-ones have been achieved with high selectivity. rsc.orgrsc.org These reactions demonstrate that controlling the facial selectivity of the attack on the indolin-2-imine or 3-methyleneindolin-2-one double bond is a viable strategy for achieving high diastereoselectivity. rsc.orgrsc.org These principles could be adapted for the stereocontrolled synthesis of the this compound core.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. For the synthesis of this compound and its analogs, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. jsynthchem.com

Aqueous Media and Catalyst-Free Reaction Conditions

One of the primary goals of green chemistry is to replace volatile and often toxic organic solvents with water. Researchers have successfully developed synthetic protocols for related spiro-indoline compounds in aqueous media. A straightforward protocol for the synthesis of spiro[indole-thiazolidinone] libraries has been developed using ultrasound promotion in water, with cetyltrimethylammonium bromide acting as a phase transfer catalyst. rsc.org This method avoids the need for carcinogenic solvents and complex water removal steps. rsc.org

Furthermore, catalyst-free conditions represent a significant improvement in terms of process efficiency and environmental impact. A green and efficient catalyst-free, one-pot multi-component synthesis of 4'-(substituted phenyl)spiro[indoline-3,3'- google.comCurrent time information in Le Flore County, US.rsc.orgtriazolidine]-2,5'-diones has been reported. researchgate.netresearchgate.net This reaction is performed in a glycerol-water (4:1) mixture, which serves as a green solvent system. researchgate.netresearchgate.net The advantages of this approach include its environmental friendliness, simple workup procedure, and the generation of excellent yields. researchgate.netresearchgate.net

Microwave-Assisted Synthesis (MW)

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. semanticscholar.org This technology has been widely applied to the synthesis of spiro-indoline derivatives.

The synthesis of various spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] derivatives has been achieved via a microwave-assisted multicomponent reaction. ssrn.com In one study, ionic liquid-coated magnetic carbon nanotubes were used as a recyclable catalyst under microwave irradiation. ssrn.com Another report details the synthesis of novel spirooxindoles via a 1,3-dipolar cycloaddition reaction, where the reaction time was dramatically reduced from 3 hours under conventional heating to just 5 minutes using microwave irradiation. mdpi.com Similarly, the synthesis of spiro-[indole-thiazolidine] derivatives has been successfully carried out using microwave conditions, highlighting a green chemical pathway. tsijournals.com The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives also showed excellent yields of 60–85% under microwave irradiation. mdpi.com

MethodReaction TimeYieldReference
Conventional Heating3 hours- mdpi.com
Microwave-Assisted5 minutes71-98% mdpi.com
Conventional Heating-Low to moderate mdpi.com
Microwave-Assisted-60-85% mdpi.com

High-Speed Ball Milling (HSBM)

Mechanochemistry, particularly high-speed ball milling (HSBM), offers a solvent-free or minimal-solvent approach to chemical synthesis. This technique involves the mechanical grinding of reactants to induce chemical reactions, often at room temperature, thereby reducing energy consumption and eliminating the need for bulk solvents.

The application of HSBM has been successfully demonstrated in the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. mdpi.comnih.gov This method was presented as a cost-effective and ecologically benign alternative to traditional solution-phase synthesis. mdpi.comnih.gov The reactions of diexo-β-amino amides with isatins under HSBM conditions provided the desired spiro products in good to excellent yields, showcasing the potential of this green technique for the synthesis of complex heterocyclic scaffolds. mdpi.com

Continuous Flow Methodologies

The application of continuous flow chemistry to the synthesis of complex heterocyclic scaffolds, such as this compound and its derivatives, represents a significant advancement over traditional batch processing. This methodology offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and greater scalability. In a continuous flow system, reagents are pumped through a network of tubes or channels, often heated or cooled, where the reaction occurs. The precise control over parameters like residence time, temperature, and stoichiometry allows for the optimization of reaction conditions that can be difficult to achieve in batch synthesis.

While specific research on the continuous flow synthesis of this compound is not extensively documented, studies on structurally similar spirooxindole derivatives demonstrate the viability and benefits of this approach. For instance, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been successfully performed under continuous flow conditions. mdpi.com This serves as a valuable case study for the potential application of flow chemistry to the target compound.

In a typical setup for the synthesis of these related spiro compounds, a solution of the reactants, such as an alicyclic aminocarboxamide and a substituted isatin, in a suitable solvent like ethanol, is continuously pumped through a heated reactor. mdpi.com Key parameters that are meticulously controlled include the flow rate of the reactant solution, which in turn determines the residence time within the heated zone, and the temperature of the reactor.

The following interactive data table summarizes the findings from the continuous flow synthesis of several spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, illustrating the reaction conditions and corresponding yields. These findings underscore the potential for developing efficient and high-yielding continuous flow processes for the synthesis of this compound and its analogues.

Table 1: Continuous Flow Synthesis of Spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione Derivatives

Entry Starting Materials Product Flow Rate (mL/min) Residence Time (min) Temperature (°C) Yield (%)
1 diexo-2-aminonorbornene carboxamide, Isatin diexo-Spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione 0.1 5 100 Good
2 diexo-2-aminonorbornene carboxamide, 5-Methylisatin diexo-5'-Methylspiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione 0.1 5 100 Good
3 diexo-2-aminonorbornene carboxamide, 7-Chloroisatin diexo-7'-Chlorospiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione 0.1 5 100 Good
4 diendo-N-methyl-2-aminonorbornene carboxamide, Isatin diendo-1'-Methylspiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione 0.1 5 100 Good

The successful synthesis of these complex spiro compounds in good yields highlights the capability of continuous flow methodologies to handle multistep reactions efficiently. The precise control over reaction parameters minimizes the formation of byproducts and allows for rapid optimization. Furthermore, the inherent safety of microreactors, which handle only small volumes of reactants at any given time, makes this an attractive method for exploring novel chemical space and for the scale-up production of promising pharmaceutical candidates. The direct crystallization of the product from the solution upon cooling further simplifies the purification process, making continuous flow an ecologically and economically favorable approach. mdpi.com

Spectroscopic and Structural Characterization of Spiro Imidazolidine 4,3 Indoline 2,2 ,5 Trione Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish connectivity and stereochemistry.

In the ¹H NMR spectra of spiro[imidazolidine-4,3'-indoline]-2,2',5-trione analogs, the protons of the indoline (B122111) and imidazolidine (B613845) rings exhibit characteristic chemical shifts. The aromatic protons of the indoline moiety typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm. The chemical shifts and coupling constants of these protons provide information about the substitution pattern on the aromatic ring. The N-H protons of the indoline and imidazolidine rings are often observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For instance, in some spirooxindole-pyrrolidine-hydantoin scaffolds, the NH protons of the oxindole (B195798) and hydantoin (B18101) moieties have been observed as downfield singlets at approximately δ 10.60 and δ 7.80 ppm, respectively bas.bg.

The ¹³C NMR spectra provide crucial information about the carbon framework. The carbonyl carbons of the trione (B1666649) system are particularly diagnostic, resonating at the downfield end of the spectrum, typically in the range of δ 150-180 ppm. For example, in a series of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione derivatives, the carbonyl carbons were observed at δ 173.04 and 177.09 ppm mdpi.com. The spiro carbon, being a quaternary carbon linked to heteroatoms, typically appears in the range of δ 70-85 ppm. In a related spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the spiro carbon was assigned a chemical shift of δ 72.16 ppm bas.bg.

Two-dimensional NMR techniques are invaluable for assembling the molecular structure. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, aiding in the assignment of adjacent protons within the spin systems of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule. For example, the correlation between the NH proton of the oxindole and the spiro carbon can definitively confirm the spiro linkage bas.bg.

Compound/Analog Class¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Spirooxindole-pyrrolidine-hydantoinAromatic H: 6.5-7.8, Oxindole NH: ~10.6, Hydantoin NH: ~7.8Spiro C: 73.3, 75.9, Carbonyl C: ~179.1
Spiro[fluorene-9,4'-imidazolidine]-2',5'-dioneAromatic H: 7.35-7.93Spiro C: 72.16, Carbonyl C: 157.52, 173.56
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dioneAromatic H: 6.80-7.31, Indoline NH: ~10.23, Quinazoline NH: ~8.29Spiro C: 71.04, Carbonyl C: 173.04, 177.09

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound analogs, the IR spectrum is dominated by the stretching vibrations of the carbonyl (C=O) and amine (N-H) groups.

The presence of multiple carbonyl groups in the trione system leads to strong absorption bands in the region of 1650-1800 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment and hydrogen bonding. Typically, the amide carbonyl of the oxindole ring shows a strong absorption band around 1710-1740 cm⁻¹. The carbonyl groups of the imidazolidine-2,5-dione moiety also give rise to strong absorptions in this region. For instance, in a series of novel spirooxindole analogues containing a hydantoin moiety, characteristic C=O stretching vibrations were observed in the range of 1715-1747 cm⁻¹ mdpi.com.

The N-H stretching vibrations of the indoline and imidazolidine rings are typically observed as one or more bands in the region of 3100-3400 cm⁻¹. The shape and position of these bands can indicate the extent of hydrogen bonding in the solid state. A sharp band suggests a free N-H group, while a broad band is indicative of intermolecular hydrogen bonding. For example, in a spiro[indoline-3,5′-pyrroline]-2,2′dione derivative, an N-H stretch was observed at 3341 cm⁻¹ mdpi.com.

Functional GroupCharacteristic IR Absorption Range (cm⁻¹)Example Analog and Observed Frequency (cm⁻¹)
N-H Stretch3100-3400Spiro[indoline-3,5′-pyrroline]-2,2′dione: 3341 mdpi.com
C-H Stretch (Aromatic)3000-3100Not specified in the provided context
C-H Stretch (Aliphatic)2850-3000Spiro[indoline-3,5′-pyrroline]-2,2′dione: 2950 mdpi.com
C=O Stretch (Trione System)1650-1800Spiro[indoline-3,5′-pyrroline]-2,2′dione: 1726, 1614 mdpi.com
C-N Stretch1000-1350Spiro[indoline-3,5′-pyrroline]-2,2′dione: 1074 mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions of the this compound analogs. The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation between molecular formulas that have the same nominal mass but different elemental compositions.

For example, in the characterization of a series of spiro[indoline-3,9′-xanthene]trione derivatives, HRMS (ESI) was used to confirm the calculated molecular formula. For the compound 5-bromo-3′,4′,6′,7′-tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trione, the calculated m/z for [M+H]⁺ was 413.0263, and the found value was 413.0259, confirming the molecular formula C₂₀H₁₆BrNO₄ mdpi.com.

Compound/AnalogMolecular FormulaIonization ModeCalculated m/zFound m/z
5-Bromo-3′,4′,6′,7′-tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trioneC₂₀H₁₆BrNO₄ESI413.0263 [M+H]⁺413.0259 mdpi.com
5-Chloro-3′,3′,6′,6′-tetramethyl-3′,4′,6′,7′-tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trioneC₂₄H₂₄ClNO₄ESI425.9047 [M+H]⁺425.9041

X-ray Crystallography for Definitive Solid-State Structural Analysis and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details about bond lengths, bond angles, and the absolute stereochemistry of chiral centers in the solid state. For spirocyclic systems, which often contain stereogenic centers, this technique is particularly crucial for unambiguous stereochemical assignment.

The process involves growing a single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. The resulting crystal structure provides a detailed picture of the molecule's conformation and its packing in the crystal lattice.

For a closely related compound, 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione, single-crystal X-ray analysis revealed that the five-membered imidazolidine-2,4-dione ring is nearly planar. The dihedral angle between the two five-membered rings was found to be 89.66 (10)° nih.gov. Such data is critical for understanding the three-dimensional shape of these molecules. The analysis of a spiropyrrolidine derivative also confirmed the regio- and stereochemistry of a 1,3-dipolar cycloaddition reaction, revealing a trans-relationship between the carbonyl carbon of the oxindole and a carbonyl group of the hydantoin part bas.bg.

Compound/AnalogCrystal SystemSpace GroupKey Structural Features
1-Ethylspiro[imidazolidine-4,1'-indane]-2,5-dioneMonoclinicP2₁/cImidazolidine-2,4-dione ring is nearly planar; Dihedral angle between rings is 89.66° nih.gov.
Spiropyrrolidine 4iNot specifiedNot specifiedtrans-relationship between oxindole carbonyl and hydantoin carbonyl; cis-relationship with H-5 pyrrolidinyl proton bas.bg.
5-Bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trioneTriclinicP-1Crystal structure stabilized by N-H···O, O-H···O, C-H···π, and π···π interactions researchgate.net.

Computational and Theoretical Studies on Spiro Imidazolidine 4,3 Indoline 2,2 ,5 Trione and Its Derivatives

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and its protein target.

The spiro-indoline scaffold is a key feature in several potent inhibitors of oncological targets. Docking studies have been instrumental in understanding their mechanism of action and optimizing their binding affinities.

The interaction between the p53 tumor suppressor and its negative regulator, the Murine Double Minute 2 (MDM2) protein, is a critical target in cancer therapy. Inhibiting this interaction can reactivate p53's tumor-suppressing functions. Several studies have explored spiro-indoline derivatives as MDM2-p53 inhibitors. For instance, docking studies of spiro[isoindole-1,5-isoxazolidin]-3(2H)-ones have supported biological data suggesting that their antitumor activity could be linked to the inhibition of the p53-MDM2 interaction. nih.gov Similarly, derivatives of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione have been investigated as p53 modulators. One such derivative, 5-bromo-3'-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], was found to inhibit 30% of the p53-MDM2 interaction in vitro at a concentration of 5 µM. nih.gov Docking models confirmed that this compound interacts with the crucial Trp23 and Phe19 clefts of MDM2, explaining its binding affinity. nih.gov Furthermore, novel spiro-indoline-pyrazolo[3,4-b]pyridines have shown potent inhibitory activity against the p53-MDM2 interaction, with one compound exhibiting an IC50 value of 3.05 ± 0.12 µM, which is a 2.7-fold increase in activity compared to the reference inhibitor nutlin-1. ekb.eg

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in cancers characterized by their overexpression. Molecular docking of novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives has revealed significant binding affinities for these receptors. One derivative, SOX 4a, demonstrated substantial binding affinity (ΔG) values of -6.55 Kcal/mol for EGFR and -7.27 Kcal/mol for HER-2. mdpi.comnih.gov These computational predictions highlight the potential of the spirooxindole scaffold to interact with the tyrosine kinase domains of these important oncological targets. mdpi.com

Binding Affinity Predictions for Oncological Targets
Compound ClassTargetBinding Affinity / ActivityReference
Spiro[indoline-3,2'-thiazolidine] derivativeMDM2-p5330% inhibition at 5 µM nih.gov
Spiro-indoline-pyrazolo[3,4-b]pyridine derivativeMDM2-p53IC50 = 3.05 ± 0.12 µM ekb.eg
Spiro[indoline-3,5′-pyrroline]-2,2′dione derivative (SOX 4a)EGFRΔG = -6.55 Kcal/mol mdpi.comnih.gov
Spiro[indoline-3,5′-pyrroline]-2,2′dione derivative (SOX 4a)HER-2ΔG = -7.27 Kcal/mol mdpi.comnih.gov

Derivatives of the spiro[imidazolidine-4,3'-indoline] scaffold have also been investigated for their potential to inhibit various enzymatic targets implicated in a range of diseases.

Aldose Reductase (AR) is an enzyme of the polyol pathway that is linked to diabetic complications. A novel class of spiroimidazolidine-2′,4′-diones substituted with an arylsulfonyl moiety showed potent inhibitory activity against human recombinant AR, with IC50 values ranging from 0.56 ± 0.05 μM to 40.15 ± 0.11 μM. A separate study involving a Quantitative Structure-Activity Relationship (QSAR) model predicted the activity of novel substituted-4′-iminospiro[indoline-3,3′- nih.govmdpi.comnih.govthiadiazolidinyl]-2-one 1′,1′-dioxide derivatives as AR inhibitors, with one compound showing a strong docking score of -33.24 kcal/mol. nih.gov

Chitin (B13524) synthase is an essential enzyme for fungal cell wall synthesis, making it an attractive target for antifungal agents. While direct studies on Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione are limited, related spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives have been designed as novel antifungal agents specifically targeting chitin synthase. researchgate.net

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is crucial for viral replication, and its inhibition is a key strategy for antiviral therapy. Docking studies of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were performed against the SARS-CoV-2 main protease (PDB: 6LU7). nih.govnih.govmdpi.com These in silico analyses helped identify compounds with promising binding potential to this critical viral enzyme. nih.govnih.gov

Human Mast Cell Tryptase is a serine protease that plays a role in allergic and inflammatory responses. The same series of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were also evaluated in silico against human mast cell tryptase (PDB: 2ZA5), suggesting the scaffold's potential to interact with this inflammatory mediator. nih.govmdpi.com

Interaction with Enzymatic Targets
Compound ClassTargetBinding Affinity / ActivityReference
Spiroimidazolidine-2′,4′-dione derivativeAldose ReductaseIC50 = 0.56 ± 0.05 μM
Iminospiro[indoline-thiadiazolidinyl]-one dioxide derivativeAldose ReductaseDocking Score = -33.24 kcal/mol nih.gov
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativeSARS-CoV-2 Main ProteaseDocking studies performed nih.govnih.govmdpi.com
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativeHuman Mast Cell TryptaseDocking studies performed nih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of molecules, including their electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Studies on related spiro compounds have utilized DFT to explain reaction mechanisms and structural properties. For example, DFT calculations at the B3LYP/6-31G* level of theory were used to describe the reaction mechanism for the formation of a steroidal spiro-triazolidinone. nih.gov These calculations helped in understanding the frontier molecular orbitals (FMO), electrostatic potential, and atomic charges involved in the reaction. nih.gov Similarly, the molecular structure and IR spectra of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione have been compared with results from DFT calculations, providing a robust validation of the experimental data. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. This technique has been applied to spiro-imidazolidine derivatives to verify their structures. For instance, the structures of novel 3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivatives were verified by comparing experimental ¹H and ¹³C NMR data with quantum-chemical calculations performed at the DFT level, demonstrating good agreement between the predicted and observed chemical shifts. researchgate.net

Many heterocyclic compounds, including those with an imidazolidine (B613845) ring, can exist in different tautomeric forms. Computational studies are crucial for determining the relative stability of these tautomers. A study on new spiro[imidazolidine-pyrazoline]-2,4-dione derivatives utilized computational methods to analyze the stability of their potential tautomeric forms. ijacskros.com By calculating properties such as charge densities on key atoms, researchers determined that one tautomer was significantly more stable than the others. ijacskros.com This type of analysis is vital for understanding the compound's behavior and potential interactions in a biological system.

In Silico Prediction of Molecular Recognition and Binding Sites

Detailed computational studies focusing exclusively on the molecular recognition and binding site interactions of the parent compound, this compound, are not extensively available in peer-reviewed literature. Research in this area has predominantly centered on its derivatives, which feature modifications to the core structure. These studies, however, provide a framework for how the parent compound might be investigated.

For instance, molecular docking simulations are commonly employed to predict the binding affinity and orientation of a ligand within the active site of a biological target. In studies involving derivatives such as spiro[benzo[h]quinoline-7,3'-indoline]diones and spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]diones, researchers have utilized this technique to identify potential protein targets and elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Similarly, the investigation of spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives has involved docking studies against targets like the SARS-CoV-2 main protease and human mast cell tryptase. nih.govmdpi.comu-szeged.hu These analyses help in understanding the structural requirements for potent inhibitory activity and guide the rational design of new analogues. While these findings pertain to derivatives, they underscore the potential of in silico methods to probe the molecular interactions of the core this compound scaffold.

Computational Predictions of Absorption, Distribution, and Metabolism (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the druglikeness of a compound. As with molecular recognition studies, specific computational ADME predictions for this compound are not readily found in the scientific literature. However, numerous studies on its derivatives have reported in silico ADME evaluations.

These predictions are typically based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. For example, the SwissADME prediction studies for 4'-(substituted phenyl)spiro[indoline-3,3'- nih.govmdpi.comresearchgate.nettriazolidine]-2,5'-diones revealed that these compounds generally adhere to Lipinski's rule of five, suggesting good oral bioavailability. researchgate.netresearchgate.net

The table below summarizes the types of ADME parameters that are typically predicted for derivatives of the this compound core, illustrating the common computational approaches in this field.

ADME ParameterPredicted PropertySignificance
Gastrointestinal (GI) Absorption High/LowIndicates the extent of absorption after oral administration.
Blood-Brain Barrier (BBB) Permeation Yes/NoPredicts the ability of the compound to cross into the central nervous system.
CYP450 Inhibition Inhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
Lipinski's Rule of Five Compliant/ViolationsA set of rules to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Bioavailability Score Numerical ValueAn overall score predicting the likelihood of a compound having good oral bioavailability.

This table is illustrative of the types of ADME predictions made for derivatives and does not represent actual data for this compound due to a lack of specific studies.

In studies of novel functionalized spiro[indoline-3,5'-pyrroline]-2,2'dione derivatives, ADME parameters were analyzed to assess their drug-likeness. mdpi.comnih.govresearchgate.net Such computational evaluations are crucial for prioritizing compounds for further experimental investigation. While direct data for this compound is absent, the methodologies applied to its derivatives demonstrate a robust framework for its future computational characterization.

Structure Activity Relationship Sar Studies of Spiro Imidazolidine 4,3 Indoline 2,2 ,5 Trione Derivatives

Impact of Substituent Variations on Molecular Activity and Selectivity

The biological activity of spiro[imidazolidine-4,3'-indoline]-2,2',5-trione derivatives can be significantly modulated by introducing various substituents on both the indoline (B122111) and imidazolidine (B613845) rings. Research on closely related spiro-oxindole structures, particularly those targeting the MDM2-p53 protein-protein interaction, provides valuable insights into these relationships.

Substitutions on the Indoline Ring:

Modifications on the aromatic ring of the indoline moiety have a profound effect on the activity of these compounds. Halogen substitutions are particularly noteworthy. For instance, the introduction of a chlorine atom at the 6'-position of the indoline ring has been shown to enhance inhibitory activity against MDM2. nih.gov This is often attributed to the electron-withdrawing nature and the ability of the halogen to form favorable interactions within the hydrophobic pockets of the target protein.

The position of the substituent is also critical. For example, in a series of spiro-oxindole derivatives, a chlorine atom at the C6 position of the isatin (B1672199) scaffold resulted in better inhibitory activity against MDM2 compared to other positions. nih.gov The nature of the substituent also plays a key role. While electron-withdrawing groups like halogens are often favored, the introduction of bulky groups can sometimes be detrimental to activity, likely due to steric hindrance.

The following interactive table summarizes the impact of various substituents on the indoline ring of spiro-oxindole derivatives on their anticancer activity, drawing parallels for the this compound core.

Compound SeriesIndoline Ring Substituent (R)Observed Activity/PotencyReference
Spiro-oxindole PyrrolidinesHModerate Activity researchgate.net
Spiro-oxindole Pyrrolidines6'-ClIncreased Potency (MDM2 Inhibition) nih.gov
Spiro-oxindole Pyrrolidines5'-BrPotent Activity mdpi.com
Spiro-oxindole Pyrrolidines5'-FEnhanced Activity researchgate.net

Substitutions on the Imidazolidine Ring:

The imidazolidine-2,2',5-trione portion of the molecule also offers opportunities for modification. The nitrogen atoms of the hydantoin (B18101) ring can be substituted, which can influence the compound's solubility, metabolic stability, and interaction with the target. For instance, N-alkylation can alter the hydrogen bonding capabilities of the molecule.

Furthermore, in related dispiro compounds where a pyrrolidine (B122466) ring is fused to the imidazolidine, substitutions on this pyrrolidine ring have been extensively studied. These modifications can directly impact the orientation of other crucial pharmacophoric elements, thereby affecting target engagement. mdpi.com

Correlation Between Spiro Scaffold Conformation and Biological Interactions

The rigid, three-dimensional nature of the this compound scaffold is a key determinant of its biological activity. The spiro center creates a fixed spatial arrangement of the constituent ring systems, which is crucial for precise interaction with the binding sites of biological targets.

The conformation of the spirocyclic system dictates the orientation of key functional groups that engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target protein. For instance, in the context of MDM2 inhibition, the spiro scaffold serves to position aromatic and hydrophobic groups into the specific pockets of the MDM2 protein that normally accommodate the p53 tumor suppressor protein. mdpi.com

Rational Design Principles for Optimizing Target Specificity and Potency

The development of potent and selective this compound derivatives is increasingly guided by rational design principles. These strategies leverage structural information of the target protein and known SAR data to design new molecules with improved properties.

Structure-Based Drug Design:

When the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking studies can predict how different derivatives will bind to the active site, allowing for the in-silico screening of virtual libraries of compounds. pensoft.net This approach helps in prioritizing the synthesis of compounds that are most likely to be active. For example, in the design of MDM2 inhibitors, docking studies have been used to guide the placement of substituents on the spiro-oxindole scaffold to maximize interactions with the key hydrophobic pockets (Phe19, Trp23, and Leu26) of MDM2. mdpi.com

Pharmacophore Modeling:

In the absence of a target's crystal structure, ligand-based methods such as pharmacophore modeling can be employed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used to search for new molecules that fit these spatial and electronic requirements.

Hybridization and Scaffold Hopping:

Another design strategy involves the hybridization of the this compound core with other known pharmacophores. This can lead to the development of dual-target inhibitors or compounds with enhanced activity. rsc.org Scaffold hopping, on the other hand, involves replacing the core scaffold with a structurally different one while maintaining the original pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties.

The following interactive table outlines some of the rational design strategies employed for optimizing spiro-oxindole derivatives.

Design PrincipleApproachObjectiveReference
Structure-Based DesignMolecular docking into MDM2 binding pocketOptimize interactions with key hydrophobic pockets mdpi.com
Pharmacophore ModelingIdentifying essential 3D features for activityDiscover novel scaffolds with similar activity pensoft.net
Fragment-Based Drug DesignLinking small fragments that bind to the targetBuild potent inhibitors from smaller, weaker binders researchgate.net
HybridizationCombining spiro-oxindole with other pharmacophores (e.g., coumarin)Develop dual-target inhibitors or enhance potency pensoft.net

Biological Activities and Mechanistic Investigations of Spiro Imidazolidine 4,3 Indoline 2,2 ,5 Trione Analogs Excluding Clinical Data

Anticancer Activities: Cellular and Molecular Mechanisms

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione analogs have emerged as a promising class of compounds in oncology research. Their cytotoxic effects are attributed to a multi-faceted mechanism of action that includes the modulation of cell cycle and apoptosis, inhibition of key oncogenic proteins, and induction of oxidative stress.

Modulation of Cell Proliferation and Apoptosis Pathways in in vitro Cell Lines

In vitro studies have consistently demonstrated the potent anti-proliferative effects of this compound derivatives across a range of human cancer cell lines. These compounds have been shown to induce cell death through apoptosis. For instance, certain spiro-indoline-pyrazolo[3,4-b]pyridine derivatives induced significant levels of both early and late apoptosis in MCF-7 breast cancer cells. ekb.eg The cytotoxic effects often lead to observable changes in cancer cell morphology, including abnormalities in cytoplasmic and nuclear architecture and the formation of granules, which are indicative of cellular distress and impending cell death. mdpi.comnih.gov

The anti-proliferative activity of these analogs is often evaluated using metrics such as the GI₅₀ (50% growth inhibition) value. For example, a series of spiro-indoline-pyrazolo[3,4-b]pyridines displayed promising activity against a full panel of 60 cancer cell lines, with some compounds exhibiting GI₅₀ values in the low micromolar range. ekb.eg Another study on spiro indoline-2-one derivatives reported significant anticancer potential against the MCF-7 cell line, with GI₅₀ values as low as 0.04 µM for one of the tested compounds. researchgate.net

Table 1: Anti-proliferative Activity of Selected this compound Analogs

Compound Class Cell Line Activity (GI₅₀) Reference
Spiro-indoline-pyrazolo[3,4-b]pyridines 60 Cancer Cell Line Panel 2.47 - 53.20 µM ekb.eg
Spiro indoline-2-one derivatives MCF-7 0.04 - 21.6 µM researchgate.net
Spiro[imidazolidyne-naphthalene/indene]-2,5-dione derivatives SW480, SW620, PC3 12.9 - 20.58 µM sciforum.net

Inhibition of Key Enzymes and Protein-Protein Interactions Relevant to Oncogenesis (e.g., MDM2-p53)

A primary mechanism by which this compound analogs exert their anticancer effects is through the inhibition of the MDM2-p53 protein-protein interaction. beilstein-journals.org The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is often suppressed in cancer cells by the overexpressed MDM2 protein. beilstein-journals.org By disrupting the MDM2-p53 interaction, these spiro compounds can reactivate p53, leading to the transcription of downstream target genes that promote apoptosis and cell cycle arrest. mdpi.com

Several studies have identified potent spirooxindole-based inhibitors of the MDM2-p53 interaction. beilstein-journals.orgmdpi.comacs.orgnih.gov For example, certain spiro-indoline-pyrazolo[3,4-b]pyridine derivatives were found to be more potent inhibitors of the p53-MDM2 interaction than the well-known inhibitor nutlin-1, with one compound exhibiting an IC₅₀ of 3.05 µM. ekb.eg Treatment with these compounds led to an increase in the levels of p53 and its downstream target, p21, in various cancer cell lines. ekb.eg Docking studies have provided insights into the binding of these compounds to the MDM2 protein, confirming their interaction with key residues in the p53-binding pocket. nih.gov

Beyond the MDM2-p53 axis, these analogs have been shown to target other key proteins involved in oncogenesis. Molecular docking studies have revealed that certain derivatives have a substantial binding affinity for CD-44, EGFR, AKR1D1, and HER-2, all of which are implicated in cancer progression. mdpi.comnih.gov

Induction of Reactive Oxygen Species (ROS) Generation in Cancer Cells

Another significant mechanism contributing to the anticancer activity of this compound analogs is the induction of oxidative stress through the generation of reactive oxygen species (ROS) in cancer cells. mdpi.comnih.gov Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.

Studies have shown that treatment with certain spirooxindole derivatives robustly induces ROS generation in cancer cells. mdpi.comnih.gov This effect has been observed in various cancer cell lines, including A549 (lung cancer) and PC3 (prostate cancer). mdpi.com The prooxidant activity of these compounds is considered a significant contributor to their cytotoxic action. mdpi.com

Antimicrobial and Antifungal Potentials

In addition to their anticancer properties, analogs of this compound have demonstrated promising antimicrobial and antifungal activities.

Inhibition of Microbial Growth and Specific Pathogenic Enzymes (e.g., Chitin (B13524) Synthase)

Several novel spiro[indoline-thiazolidine] and related derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. scirp.orgresearchgate.net These compounds have shown activity against strains such as Staphylococcus aureus and Enterococcus faecalis. nih.gov For instance, certain 4'-(4-Chlorophenyl)spiro[indoline-3,3'- nih.govmdpi.comgoogle.comtriazolidine]-2,5'-dione derivatives exhibited potent antibacterial activity with MIC values ranging from 12.71 to 50.84 µM. researchgate.net

In the realm of antifungal activity, these compounds have shown efficacy against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as the opportunistic yeast Candida albicans. nih.gov A key target for antifungal agents is chitin synthase, an enzyme essential for the synthesis of the fungal cell wall but absent in mammals. researchgate.net Spiro[pyrrolidine-3',3'-quinoline]-2,2'-dione derivatives have been designed as chitin synthase inhibitors, and experimental results have confirmed their moderate to good inhibitory activity against this enzyme. nih.gov Some of these compounds exhibited inhibitory effects comparable to the known chitin synthase inhibitor polyoxin (B77205) B. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected this compound Analogs

Compound Class Target Organism Mechanism/Target Reference
Spiro[indoline-thiazolidine] derivatives S. aureus, E. faecalis Growth Inhibition nih.gov
4'-(4-Chlorophenyl)spiro[indoline-3,3'- nih.govmdpi.comgoogle.comtriazolidine]-2,5'-dione Various Bacteria Growth Inhibition researchgate.net
Spiro pyrimidine (B1678525) derivatives T. rubrum, T. mentagrophytes, C. albicans Putative Chitin Synthase Inhibition nih.gov
Spiro[pyrrolidine-3',3'-quinoline]-2,2'-dione derivatives Pathogenic Fungi Chitin Synthase Inhibition nih.gov

Aldose Reductase Inhibitory Activity: Biochemical Pathways

A distinct therapeutic application for this compound analogs lies in their potential to inhibit aldose reductase. This enzyme is a key component of the polyol pathway, which becomes overactive in hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of chronic diabetic complications such as neuropathy, nephropathy, and cataracts.

A series of novel spiro-oxindole imidazolidinedione derivatives have been specifically designed and synthesized as aldose reductase inhibitors. google.com These compounds have demonstrated potent inhibitory activity against human recombinant aldose reductase, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. For example, certain spiro hydantoin (B18101) derivatives showed IC₅₀ values as low as 7.5 x 10⁻⁹ M against human placenta aldose reductase. nih.gov The efficacy of these compounds highlights their potential for the management of diabetic complications by targeting the underlying biochemical pathway. nih.govorganic-chemistry.org

Table 3: Aldose Reductase Inhibitory Activity of Selected this compound Analogs

Compound Class Enzyme Source Inhibitory Activity (IC₅₀) Reference
Spiro-oxindole imidazolidinedione derivatives Human Recombinant Aldose Reductase 0.56 - 40.15 µM
Spiro hydantoin derivatives Human Placenta Aldose Reductase 7.5 nM nih.gov

Other Identified Biological Modulations and Mechanistic Pathways (e.g., Neuroprotective Effects)

The therapeutic potential of spiro-oxindole compounds, a class that includes the this compound scaffold, extends to a variety of biological activities. These activities, primarily anti-inflammatory and antioxidant, are fundamental to the concept of neuroprotection, as neuroinflammation and oxidative stress are key pathological features of many neurodegenerative disorders.

Anti-inflammatory Pathways

A significant body of evidence suggests that spirooxindole-hydantoin analogs can modulate inflammatory responses. Neuroinflammation is a critical factor in the progression of neurodegenerative diseases, and targeting this process is a promising therapeutic strategy.

One study highlighted the anti-inflammatory potential of a series of novel spirooxindole-pyrrolidine-engrafted hydantoin scaffolds. Several of these compounds demonstrated notable inhibitory activity against the 5-lipoxygenase (LOX-5) enzyme. mdpi.com LOX-5 is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The inhibition of this enzyme can therefore dampen the inflammatory cascade. Notably, some of the synthesized spirooxindoles exhibited superior LOX-5 inhibition profiles compared to the standard anti-inflammatory drug, diclofenac (B195802) sodium. mdpi.com

Furthermore, research on an indole-hydantoin derivative, identified as IH-1 (5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione), has provided deeper insights into the mechanistic pathways involved. This compound was found to significantly inhibit the production of nitric oxide (NO) and the secretion of pro-inflammatory chemokines, such as CCL2 and CXCL1, in lipopolysaccharide (LPS)-stimulated macrophage-like cells. nih.gov The study revealed that IH-1's anti-inflammatory effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, IH-1 was shown to prevent the transactivation of NF-κB by inhibiting the phosphorylation of the p65 subunit at Ser276, without affecting the degradation of IκBα or the nuclear translocation of NF-κB. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

In a similar vein, spiro thiochromene–oxindole (B195798) derivatives have been investigated as potential anti-inflammatory agents. These compounds were found to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a common in vitro assay for anti-inflammatory activity. nih.govrsc.org In silico docking studies suggested that these compounds could bind to and inhibit cyclooxygenase-2 (COX-2), another crucial enzyme in the inflammatory cascade. nih.govrsc.org

The table below summarizes the anti-inflammatory activities of selected spirooxindole-hydantoin analogs and related compounds.

Compound ClassSpecific Analog(s)Target/AssayKey FindingsReference(s)
Spirooxindole-pyrrolidine-hydantoins4i and 4lLOX-5 InhibitionShowed more potent inhibition of LOX-5 than diclofenac sodium. mdpi.com
Indole-hydantoinIH-1NF-κB PathwayInhibited NO and chemokine production by suppressing NF-κB p65 phosphorylation. nih.gov
Spiro thiochromene–oxindoles4e, 4k, 4hCOX-2 (in silico), BSA denaturationExhibited significant anti-inflammatory activity, potentially through COX-2 inhibition. nih.govrsc.org

Neuroprotective Effects via Other Mechanisms

Beyond direct anti-inflammatory action, spiro compounds have shown promise in other neuroprotective mechanisms. For instance, some spirosteroid analogs have demonstrated the ability to protect neuronal cells from glutamate-induced excitotoxicity and mitochondrial damage. mdpi.com While structurally distinct from the this compound core, this highlights the broader potential of the spiro motif in neuroprotection.

Furthermore, thiohydantoin derivatives, which share a structural similarity with the hydantoin ring of the target compound, have been reported to possess neuroprotective properties. Studies on macathiohydantoin N, for example, showed moderate neuroprotective activity in PC12 cells. researchgate.net

The diverse biological activities of spirooxindole and hydantoin derivatives, particularly their ability to modulate key inflammatory pathways, strongly suggest a potential for neuroprotective effects. While direct evidence for this compound in neuroprotection is yet to be established, the findings from its analogs provide a solid foundation for future research in this area. The investigation of these compounds in models of neurodegenerative diseases is a promising avenue for the development of novel therapeutic agents.

Future Perspectives and Advanced Research Directions for Spiro Imidazolidine 4,3 Indoline 2,2 ,5 Trione Research

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of spiro-heterocyclic compounds is a major focus for organic chemists. While methods exist for the creation of the spiro[imidazolidine-4,3'-indoline]-2,2',5-trione scaffold, future research is aimed at developing more novel, efficient, and environmentally benign synthetic pathways.

Key areas of development include:

Multicomponent Reactions (MCRs) : One-pot MCRs are highly sought after for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials. researchgate.netnih.gov Future work will likely focus on designing novel MCRs that allow for the rapid assembly of the this compound core with a wide range of substituents. researchgate.net

Catalyst Innovation : The development of novel catalysts is crucial for improving reaction yields, reducing reaction times, and enhancing stereoselectivity. Research into copper(I)-catalyzed cascade reactions has already shown promise for the synthesis of structurally related spiro[imidazolidine-4,3'-indolin]-2'-imines from 3-diazoindolin-2-imines and 1,3,5-triazines. nih.govresearchgate.net Similar catalytic systems could be adapted for the synthesis of the trione (B1666649) target. Furthermore, the use of ionic liquid-coated magnetic nanotubes as a reusable catalyst in microwave-assisted synthesis represents a sustainable approach for producing related spiro-indoline compounds. ssrn.com

Green Chemistry Approaches : There is a growing need for synthetic methods that are more cost-effective and ecologically friendly. mdpi.comu-szeged.hu Techniques such as high-speed ball milling (HSBM), microwave irradiation, and continuous flow (CF) synthesis are being explored to reduce solvent usage and energy consumption. mdpi.comu-szeged.hu The application of these green methodologies to the synthesis of this compound derivatives is a significant future direction. u-szeged.hu For instance, ultrasound-promoted conditions have been effectively used to synthesize related spiro[indoline-dione] derivatives. nih.gov

Asymmetric Synthesis : Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency and fewer side effects. The development of organocatalytic three-component cascade reactions to produce chiral spiro[indoline] derivatives with excellent enantioselectivity is a major advancement. nih.gov Applying these asymmetric strategies to the synthesis of this compound will be critical for developing stereospecific therapeutic agents.

Synthetic StrategyAdvantagesPotential Application for this compound
Multicomponent Reactions (MCRs) High efficiency, atom economy, rapid generation of molecular complexity. researchgate.netRapid assembly of diverse libraries of substituted derivatives for screening.
Novel Catalysis (e.g., Copper(I), Organocatalysts) Mild reaction conditions, high functional group tolerance, potential for asymmetry. nih.govnih.govFacile and stereoselective synthesis of the core structure.
Green Chemistry (e.g., Microwave, Ultrasound) Reduced reaction times, lower energy consumption, environmentally friendly. nih.govssrn.commdpi.comSustainable and scalable production of target compounds.

Advanced Computational Modeling for Structure-Based Drug Design and Discovery

Computational tools are indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. For the this compound scaffold, advanced computational modeling will accelerate the identification of potent and selective drug candidates.

Future research in this area will involve:

Molecular Docking Studies : In silico molecular docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method has been used to investigate the interaction of related spiro-indoline compounds with various targets, including bacterial DNA gyrase, SARS-CoV-2 main protease, and human mast cell tryptase. researchgate.netnih.govmdpi.com Future studies will apply these techniques to identify novel targets for this compound and to understand the structural basis of its activity.

ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug development. mdpi.com In silico tools can effectively screen compound libraries to identify candidates with favorable pharmacokinetic profiles and low toxicity, thereby reducing late-stage attrition. researchgate.net Applying robust ADMET prediction models to virtual libraries of this compound derivatives will help prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are used to correlate the chemical structure of compounds with their biological activity. These models can explain observed biological properties and guide the design of new derivatives with enhanced potency. nih.gov Future work will focus on developing predictive QSAR models for this compound derivatives to guide lead optimization.

Exploration of New Biological Targets and Mechanisms of Action for Therapeutic Development

While the spiro-indoline framework is associated with a broad range of biological activities, the full therapeutic potential of this compound remains to be explored. Future research will concentrate on identifying novel biological targets and elucidating the underlying mechanisms of action.

Promising avenues for investigation include:

Anticancer Activity : Various spiro-indoline derivatives have demonstrated potent antiproliferative properties against a range of human cancer cell lines, including breast (MCF7), colon (HCT116), and pancreatic (PaCa2) cancers. nih.gov Some of these compounds exhibit multi-targeted inhibitory properties against receptor tyrosine kinases like EGFR and VEGFR-2. nih.gov Future research will involve screening this compound derivatives against diverse cancer cell lines and investigating their mechanisms, such as apoptosis induction and cell cycle arrest. nih.gov The interaction with the p53-MDM2 pathway is another area of interest for related spiro-thioxo-imidazolidine compounds. mdpi.com

Antimicrobial and Antitubercular Agents : The emergence of drug-resistant pathogens necessitates the discovery of new antibiotics. researchgate.net Certain 4'-(substituted phenyl)spiro[indoline-3,3'- researchgate.netnih.goveontrading.uktriazolidine]-2,5'-diones have shown promising antimicrobial, antifungal, and antitubercular activities. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for developing novel anti-infective agents.

Aldose Reductase Inhibition : A series of novel spiro-oxindole imidazolidinedione derivatives have been prepared and investigated as aldose reductase inhibitors for the potential control of chronic diabetic complications. google.com This presents a specific and important therapeutic target for further exploration and optimization of compounds based on the this compound core.

Potential Therapeutic AreaInvestigated Biological Targets/Mechanisms
Oncology EGFR/VEGFR-2 inhibition, apoptosis, cell cycle arrest, p53-MDM2 interaction. nih.govmdpi.com
Infectious Diseases Bacterial DNA gyrase, general antimicrobial and antifungal activity. researchgate.net
Metabolic Diseases Aldose Reductase inhibition for diabetic complications. google.com

Diversification of the Spiro Core and Heterocyclic Scaffolds for Enhanced Efficacy and Selectivity

Structural modification is a cornerstone of medicinal chemistry for optimizing the efficacy, selectivity, and pharmacokinetic properties of a lead compound. The this compound structure offers multiple sites for chemical modification.

Future strategies for diversification will include:

Substitution on Aromatic Rings : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) ring of the indoline (B122111) moiety can significantly influence biological activity. These modifications can alter the compound's lipophilicity, electronic properties, and steric profile, leading to improved target binding and cellular uptake.

Modification of the Imidazolidine (B613845) Ring : The nitrogen atoms of the imidazolidine ring provide opportunities for substitution. For example, adding different alkyl or aryl groups can modulate the compound's properties and potentially introduce new interaction points with biological targets.

Creation of Fused and Hybrid Systems : A more advanced strategy involves fusing additional heterocyclic rings to the core scaffold. Researchers have successfully synthesized complex systems like spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]diones and dispiro[imidazolidine-4,3′-pyrrolidine-2′,3″-indoline] derivatives. nih.govssrn.commdpi.com This approach dramatically expands the chemical space and can lead to the discovery of compounds with novel mechanisms of action and improved selectivity. The conjugation of a sulfonyl group to a heterocyclic nitrogen has been explored to increase hydrophilicity. nih.gov

By systematically pursuing these advanced research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of new and effective medicines for a range of human diseases.

Q & A

Q. Advanced Research Focus

  • Antibacterial assays : Test novel spiro[indoline-3,2'-quinazoline]-diones against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols. Substituents like fluoro or chloro at C5' enhance activity .
  • Structure-Activity Relationship (SAR) studies : Modify the indoline N-substituent (e.g., thiazole or phenyl groups) and correlate changes with Vanilloid Receptor 1 (TRPV1) inhibition or antimicrobial potency .

How should discrepancies between calculated and experimental analytical data be addressed?

Q. Advanced Research Focus

  • Elemental analysis validation : For C19H11N3O4S, minor deviations (e.g., C: 60.47% found vs. 60.00% calculated) indicate trace impurities. Repeat analyses with HPLC-purified samples .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust recrystallization solvents (e.g., ethanol vs. acetone) to improve crystal purity .

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Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.